molecular formula C15H17N5O4 B11236675 7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11236675
M. Wt: 331.33 g/mol
InChI Key: WKURHTLCDRHALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core, a methoxy group, and a propan-2-yloxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, including the formation of the tetrazolo[1,5-a]pyrimidine core and the subsequent introduction of the methoxy and propan-2-yloxyphenyl groups. Common synthetic routes may involve the use of reagents such as sodium azide, hydrazine, and various organic solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., methanol, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 5-Methyl-7-hydroxy-1,3,4-triazindolizine
  • Various indole derivatives

Uniqueness

7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrazolo[1,5-a]pyrimidine core with methoxy and propan-2-yloxyphenyl groups sets it apart from other similar compounds .

Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

7-(3-methoxy-4-propan-2-yloxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H17N5O4/c1-8(2)24-12-5-4-9(6-13(12)23-3)11-7-10(14(21)22)16-15-17-18-19-20(11)15/h4-8,11H,1-3H3,(H,21,22)(H,16,17,19)

InChI Key

WKURHTLCDRHALQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.